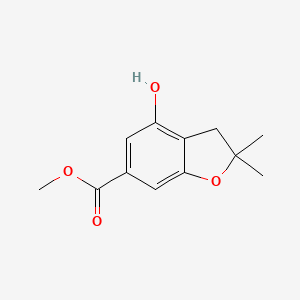

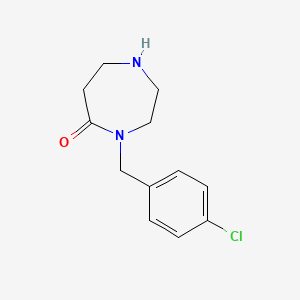

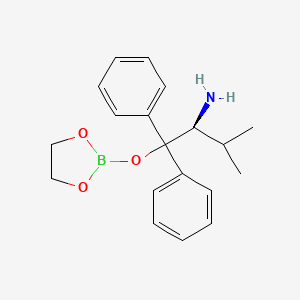

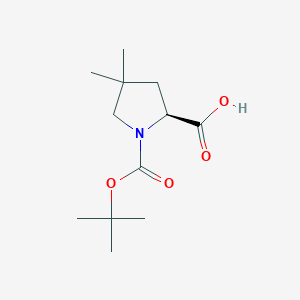

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a complex formed with 4,8-Dihydroxyquinoline-2-carboxylic acid, which shares the quinoline carboxylic acid moiety with our compound of interest . The second paper describes the

Scientific Research Applications

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid represents a chemical compound with potential interest in various scientific fields. Although the specific compound was not directly found in the literature, research on related compounds, including chloroquine and chlorogenic acids, provides insight into the potential applications and scientific relevance of structurally similar molecules.

Chloroquine and its Derivatives

Chloroquine has been well-known for its antimalarial effects but is being repurposed for various infectious and non-infectious diseases due to its biochemical properties. Research efforts are focused on its scaffold for developing novel compounds for managing diseases like cancer, suggesting a potential pathway for the development of derivatives of chloroquine-like structures for therapeutic applications (Njaria et al., 2015).

Chlorogenic Acids: A Parallel for Potential Applications

Chlorogenic acids (CGAs), notably Chlorogenic Acid (CGA), are abundant in green coffee extracts and tea, demonstrating therapeutic roles such as antioxidant, antibacterial, cardioprotective, and anti-inflammatory activities. These phenolic compounds play crucial roles in lipid and glucose metabolism, potentially offering a basis for the therapeutic application of similar compounds (Naveed et al., 2018). Their ability to modulate lipid metabolism and glucose regulation hints at the diverse biochemical applications that could be explored with 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Sorption and Environmental Implications

Research on phenoxy herbicides, including 2,4-D, demonstrates their sorption to soil and organic matter, highlighting environmental implications and degradation pathways that might be relevant for the environmental behavior of related compounds. This suggests that compounds like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid could also be studied for their environmental stability and degradation (Werner et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is Interferon-alpha (IFN-α) . IFN-α is a type of cytokine that plays a crucial role in the immune response against viral infections. It is involved in activating various immune cells and upregulating the expression of numerous genes that have antiviral functions .

Mode of Action

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid interacts with its target, IFN-α, by inhibiting its activity . This compound acts as a COX inhibitor , which means it blocks the action of cyclooxygenase enzymes that are involved in the production of prostaglandins, substances that promote inflammation, pain, and fever .

Biochemical Pathways

The compound’s interaction with IFN-α affects the JAK-STAT signaling pathway , which is activated by IFN-α. This pathway is involved in immune response regulation, cell growth, and apoptosis. By inhibiting IFN-α, the compound can potentially modulate these processes .

Pharmacokinetics

It is known that the compound is practically insoluble in water, but soluble in dimethylformamide, slightly soluble in ethyl acetate and in methanol . This suggests that the compound may have good bioavailability when administered orally or intravenously.

Result of Action

The inhibition of IFN-α by 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid can lead to a decrease in the immune response against viral infections. This could potentially be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases. It could also potentially increase the risk of viral infections .

Action Environment

The action of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and affect its action .

properties

IUPAC Name |

2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALGRPPRSFXQFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)